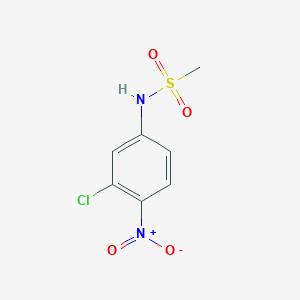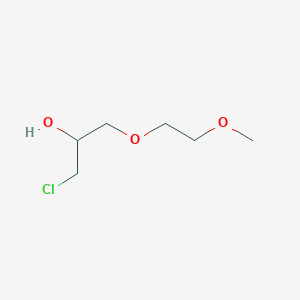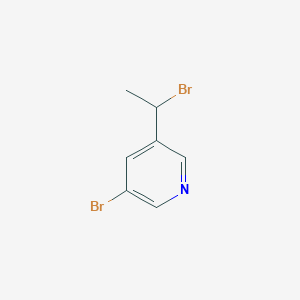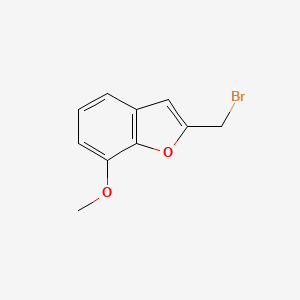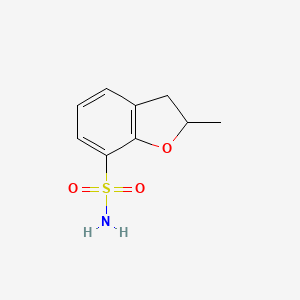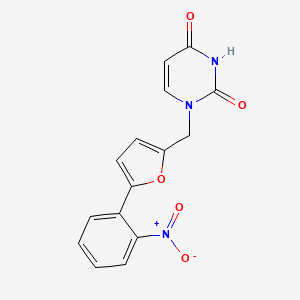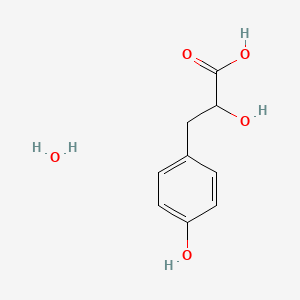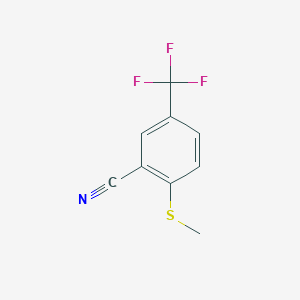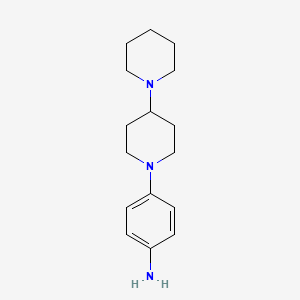
4-(4-piperidin-1-ylpiperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-piperidin-1-ylpiperidin-1-yl)aniline is an organic compound that features a benzene ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-piperidin-1-ylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted piperidines and aminobenzenes, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(4-piperidin-1-ylpiperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylbenzonitrile: Similar structure but with a nitrile group instead of an amine.
1-(4-Pyridyl)piperidine: Contains a pyridine ring instead of a benzene ring.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Features a piperazine ring in addition to the piperidine moiety
Uniqueness
4-(4-piperidin-1-ylpiperidin-1-yl)aniline is unique due to its dual piperidine substitution on the benzene ring, which imparts specific chemical and biological properties that are distinct from its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
4-(4-piperidin-1-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C16H25N3/c17-14-4-6-15(7-5-14)19-12-8-16(9-13-19)18-10-2-1-3-11-18/h4-7,16H,1-3,8-13,17H2 |
InChI Key |
BGWCYMGSMOHUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.2]octa-2,5-diene](/img/structure/B8717546.png)
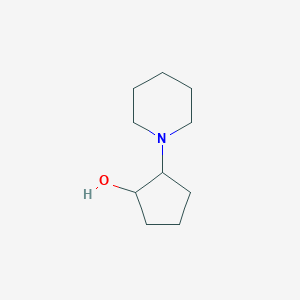

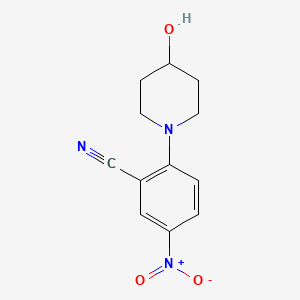
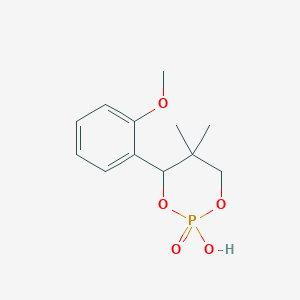
![1H-Indazole-3-carboxamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8717589.png)
